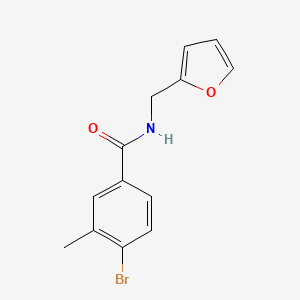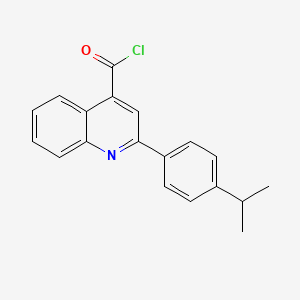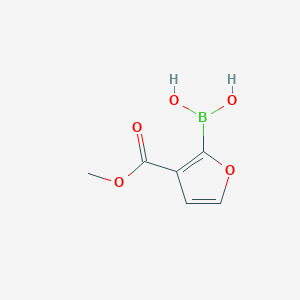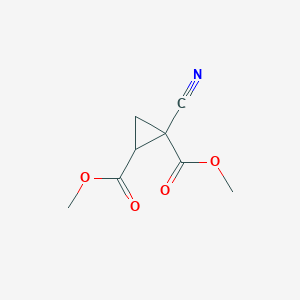
Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate
Overview
Description
Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate is a cyclic compound which belongs to the class of cyclopropanecarboxylates . It has a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate are not fully detailed in the search results. It’s known that it has a molecular weight of 183.16 g/mol .Scientific Research Applications
Organic Synthesis
Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate: is utilized in organic synthesis as a versatile building block. It’s particularly used in the preparation of α-diazo-β-ketoesters , which are valuable intermediates in the synthesis of various organic compounds . These ketoesters can undergo further transformations to create complex molecular structures that are significant in medicinal chemistry and material science.
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for synthesizing heterocyclic compounds. These heterocycles can be incorporated into drug molecules, enhancing their pharmacological profiles. For instance, derivatives containing thiadiazole and 1,2,4-triazole moieties have been synthesized using cyclopropane dicarboxylic acid, a related compound . Such derivatives are explored for their potential therapeutic effects.
Material Science
The role of Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate in material science includes the development of new materials with unique properties. For example, it’s used to prepare spiro-cyclopropyl metallocycles , which are of interest due to their unusual structural features and potential applications in creating new types of polymers or catalysts .
Safety and Hazards
The safety data sheet for Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate provides several precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting it in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
dimethyl 1-cyanocyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6(10)5-3-8(5,4-9)7(11)13-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGGRLBSJPCTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-cyanocyclopropane-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



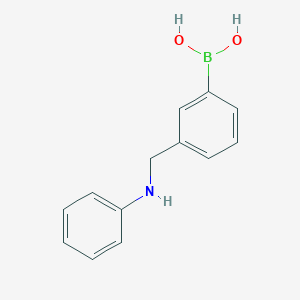
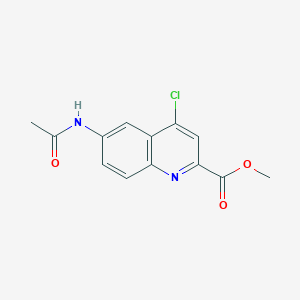
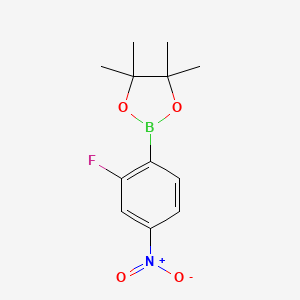

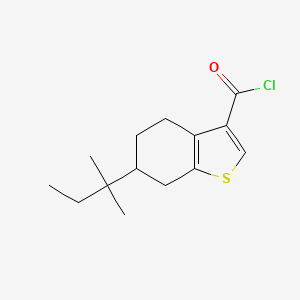
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1454282.png)

